molecular formula C15H26N2O2 B2895804 (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine CAS No. 1285634-41-4

(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine

Cat. No.: B2895804
CAS No.: 1285634-41-4
M. Wt: 266.385
InChI Key: WYXYPMLBMCSUSU-UHFFFAOYSA-N
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Description

(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine is a chemical compound with the molecular formula C15H26N2O2 and a molecular weight of 266.38 g/mol . It is characterized by the presence of an amino group, a phenyl group, and two methoxyethyl groups attached to a propyl chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine typically involves the reaction of 2-amino-3-phenylpropylamine with 2-methoxyethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine, also known as bis(2-methoxyethyl)(3-phenylpropyl)amine, is an organic compound with significant potential in medicinal chemistry. Its structure comprises two methoxyethyl groups and a phenylpropyl moiety, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : 253.32 g/mol
  • Appearance : Colorless to pale yellow liquid

The presence of methoxy groups enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.

Pharmacological Profiles

Research indicates that compounds structurally related to this compound exhibit various pharmacological activities, particularly in modulating neurotransmitter systems. For instance, studies on similar analogs have shown their ability to bind to dopamine transporters (DAT) and serotonin transporters (SERT), which are critical in the treatment of mood disorders and addiction .

Table 1: Binding Affinities of Related Compounds

Compound NameDAT Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)
GBR 1290954 ± 688 ± 3
GBR 12935450 ± 501400 ± 50
This compoundTBDTBD

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of bis(2-aminoethyl)amine derivatives against various human cancer cell lines. Notably, this compound has shown promising antiproliferative activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
CaCo-213.95 ± 2.5
A54915.74 ± 1.7
HTB-140TBD

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses that demonstrated increased early and late apoptotic cell populations upon treatment with the compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : By interacting with DAT and SERT, the compound may influence dopamine and serotonin levels in the brain, potentially alleviating symptoms associated with depression and anxiety.
  • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through pathways involving interleukin-6 modulation, which is crucial for inflammatory responses .
  • Cytotoxic Effects : The cytotoxicity observed in various cancer cell lines suggests that the compound may disrupt cellular functions or induce stress responses leading to cell death.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

  • Anticancer Activity : In a study evaluating its effects on A549 lung carcinoma cells, treatment with this compound resulted in a significant reduction in cell viability and increased levels of apoptosis markers .
  • Neuropharmacological Effects : Similar compounds have been investigated for their ability to modulate dopaminergic and serotonergic systems, indicating that this compound could be a candidate for further research into treatments for mood disorders .

Properties

IUPAC Name

1-N,1-N-bis(2-methoxyethyl)-3-phenylpropane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-18-10-8-17(9-11-19-2)13-15(16)12-14-6-4-3-5-7-14/h3-7,15H,8-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXYPMLBMCSUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285634-41-4
Record name (2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine
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